

Physical and chemical properties of 4,4'-Difluorobenzil

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Compound of Interest

Compound Name: 4,4'-Difluorobenzil

Cat. No.: B1266174

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An In-depth Technical Guide to 4,4'-Difluorobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,4'-Difluorobenzil**. It includes key data, detailed experimental protocols, and visualizations to support its application in research and development.

Core Properties and Data

4,4'-Difluorobenzil is a solid organic compound that appears as a light orange to yellow-to-green powder or crystal.^{[1][2][3]} It is a derivative of benzil with fluorine atoms substituted at the para positions of both phenyl rings.

Identifiers

Identifier	Value
CAS Number	579-39-5[1][2]
Molecular Formula	C ₁₄ H ₈ F ₂ O ₂ [1][2]
Molecular Weight	246.21 g/mol [1][2]
Synonyms	4,4'-Difluorobenzoyl, p,p'-Difluorobenzil, Bis(p-fluorophenyl)ethanedione[1][2]
InChI	InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H[1]
InChIKey	BRKULQOUSCHDGS-UHFFFAOYSA-N[1]
SMILES	C(C1=CC=C(F)C=C1)(=O)C(C1=CC=C(F)C=C1)=O[1]

Physical Properties

Property	Value
Melting Point	120-122 °C[1]
Boiling Point (Predicted)	370.2 ± 27.0 °C[1]
Density (Estimate)	1.3163 g/cm ³ [1]
Appearance	Light orange to yellow to green powder to crystal[1][2]
Solubility	Soluble in water[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4,4'-Difluorobenzil**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure of **4,4'-Difluorobenzil**.

- ^1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
- ^{13}C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For **4,4'-Difluorobenzil**, spectra are typically recorded in deuterated chloroform (CDCl_3) with Tetramethylsilane (TMS) as an internal standard.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in **4,4'-Difluorobenzil**. The spectrum will prominently feature a strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) groups in the diketone structure, as well as bands corresponding to the C-F and C-H bonds of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For **4,4'-Difluorobenzil**, the molecular ion peak corresponding to its molecular weight would be a key feature of the mass spectrum.

Chemical Properties and Reactivity

4,4'-Difluorobenzil is a versatile intermediate in organic synthesis.

- It can be used in the preparation of 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine.[\[1\]](#)
- It undergoes nucleophilic substitution reactions, for example, with bisphenol A to form poly(ether- α -diketone)s.[\[1\]](#)
- Direct condensation with diamines, such as ethylenediamine and 1,2-phenylenediamine, yields corresponding pyrazine and quinoxaline derivatives.[\[1\]](#)
- Its reaction with benzylurea and phenethylurea has been investigated.[\[1\]](#)

Experimental Protocols

Synthesis of 4,4'-Difluorobenzil via Friedel-Crafts Acylation

A common method for the synthesis of related compounds like 4,4'-difluorobenzophenone, a precursor, is through Friedel-Crafts acylation.^{[6][7]} This involves the reaction of fluorobenzene with an acylating agent in the presence of a Lewis acid catalyst.

Materials:

- Fluorobenzene
- 4-Fluorobenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry, non-polar solvent (e.g., petroleum ether, dichloromethane)
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aluminum chloride and the dry solvent.
- **Addition of Reactants:** Cool the suspension in an ice bath. A solution of 4-fluorobenzoyl chloride in the dry solvent is added dropwise from the dropping funnel. Subsequently, add fluorobenzene dropwise while maintaining the low temperature.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Workup:** Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of dilute hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over a suitable drying agent.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Purification by Recrystallization

Procedure:

- Dissolve the crude **4,4'-Difluorobenzil** in a minimum amount of a hot solvent (e.g., ethanol).
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven.

Spectroscopic Sample Preparation

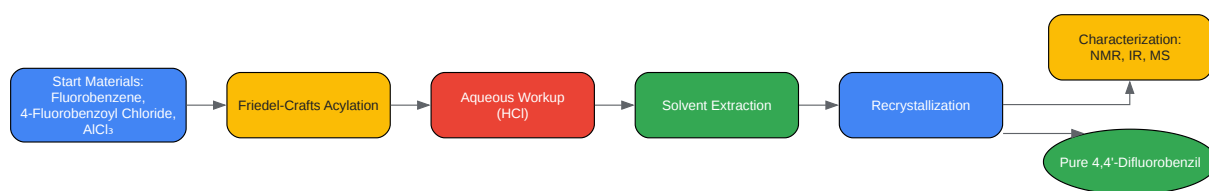
- **NMR Spectroscopy:** Prepare a solution by dissolving a few milligrams of the purified **4,4'-Difluorobenzil** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR

tube. Add a small amount of TMS as an internal standard.

- IR Spectroscopy (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Mass Spectrometry: The sample can be introduced into the mass spectrometer using various ionization techniques such as Electron Ionization (EI) for volatile samples or soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.[8][9][10]

Visualizations

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **4,4'-Difluorobenzil**.

Safety Information

4,4'-Difluorobenzil is an irritant. It may cause skin, eye, and respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications

4,4'-Difluorobenzil is a valuable building block in organic synthesis and materials science.^[2] Its primary applications are in the synthesis of:

- Pharmaceuticals: It serves as an intermediate in the creation of more complex organic molecules for drug development.^[2]
- Polymers: It is used in the synthesis of high-performance polymers.
- Agrochemicals: It is a precursor for various agrochemical compounds.^[2]

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